1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol

説明

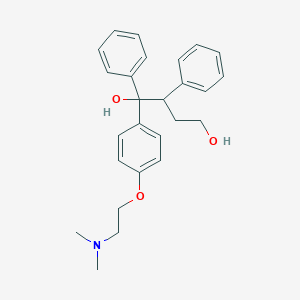

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol is an organic compound with a complex structure that includes both phenyl and butane groups, as well as a dimethylaminoethoxy substituent

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol typically involves multiple steps, starting from simpler organic molecules. One common route involves the following steps:

Formation of the Dimethylaminoethoxy Intermediate: This step involves the reaction of 2-(dimethylamino)ethanol with a suitable halogenated phenyl compound under basic conditions to form the dimethylaminoethoxyphenyl intermediate.

Coupling with Diphenylbutane: The intermediate is then coupled with a diphenylbutane derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires a palladium catalyst, a base, and a boronic acid derivative of the diphenylbutane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the dimethylamino group.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products:

Oxidation: Products include ketones or aldehydes depending on the specific conditions.

Reduction: Products include deoxygenated derivatives or modified amines.

Substitution: Products include nitro or halogenated derivatives of the original compound.

科学的研究の応用

Organic Synthesis Catalyst

DBED has been identified as a catalyst in various organic synthesis reactions. Its ability to facilitate chemical transformations makes it valuable in developing new synthetic pathways for complex organic molecules. For instance, it has been utilized to promote reactions involving nucleophilic substitutions and coupling reactions, thereby enhancing yield and selectivity in synthetic processes .

Medicinal Chemistry

In medicinal chemistry, DBED is studied for its potential as a therapeutic agent. Its structural similarity to other known pharmacophores suggests possible applications in treating conditions such as cancer and hormonal disorders. Specifically, derivatives of DBED have been explored for their anti-estrogenic properties, making them candidates for breast cancer treatment .

Drug Development

DBED's role as an intermediate compound in drug development is noteworthy. It is used in synthesizing various pharmaceuticals, particularly those targeting estrogen receptors. The compound's unique structural features allow it to interact effectively with biological targets, which is crucial for the design of effective drugs .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of DBED and its derivatives. Researchers found that certain derivatives exhibited significant inhibitory effects on the proliferation of breast cancer cells. The mechanism involved the modulation of estrogen receptor activity, highlighting the potential of DBED in developing targeted cancer therapies .

Case Study 2: Synthesis Optimization

Another research project focused on optimizing the synthesis of DBED using various catalytic conditions. The findings indicated that using DBED as a catalyst improved reaction rates and product yields significantly compared to traditional methods. This optimization suggests that DBED could streamline synthetic processes in pharmaceutical manufacturing .

作用機序

The mechanism by which 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethoxy group can enhance its binding affinity to certain molecular targets, while the phenyl groups can contribute to its overall stability and lipophilicity.

類似化合物との比較

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbutane-1,4-diol: Similar structure but with different substitution patterns.

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-dione: Contains ketone groups instead of hydroxyl groups.

Uniqueness: 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.

生物活性

1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol, also known by its CAS number 141854-25-3, is a compound with potential therapeutic applications. Its structure suggests possible interactions with biological systems that warrant investigation into its biological activity, particularly in cancer treatment and other medical applications.

- Molecular Formula : C26H31NO3

- Molecular Weight : 405.53 g/mol

- Synonyms : 1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The dimethylamino group suggests potential for receptor interaction or modulation of signaling pathways. Initial studies indicate that it may influence cell proliferation and apoptosis in cancer cells.

Cytotoxicity Assays

Recent research has focused on the cytotoxic effects of this compound on different cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma)

- Findings :

- The compound showed moderate cytotoxicity against both A549 and HeLa cell lines.

- Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways and may inhibit tubulin polymerization, a critical process in cell division.

Table 1: Summary of Cytotoxicity Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis; tubulin inhibition |

| HeLa | 20 | Induction of apoptosis; tubulin inhibition |

Case Studies

A notable case study involved the administration of this compound in a preclinical model of lung cancer. The study aimed to evaluate its efficacy in reducing tumor size and improving survival rates.

Study Design

- Model : A549 xenograft model in mice

- Treatment Protocol : Administered intraperitoneally at varying doses over four weeks.

Results

The results indicated a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue affinity, particularly in liver and lungs.

- Metabolism : Primarily hepatic metabolism with several metabolites identified.

- Excretion : Renal excretion as conjugated metabolites.

Toxicological assessments indicated no significant adverse effects at therapeutic doses, although further studies are required to establish long-term safety profiles.

特性

IUPAC Name |

1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-27(2)18-20-30-24-15-13-23(14-16-24)26(29,22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25,28-29H,17-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILUUGLLYLAHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301167583 | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89778-79-0 | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。